molecular formula C6H7I2N B14620975 4-Iodo-1-methylpyridin-1-ium iodide CAS No. 58080-92-5

4-Iodo-1-methylpyridin-1-ium iodide

Katalognummer: B14620975
CAS-Nummer: 58080-92-5
Molekulargewicht: 346.94 g/mol
InChI-Schlüssel: ZHNMGALXPBSTLW-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Iodo-1-methylpyridin-1-ium iodide is an organic compound with the molecular formula C₆H₇I₂N. It is a pyridinium salt where the pyridine ring is substituted with an iodine atom at the 4-position and a methyl group at the nitrogen atom. This compound is known for its unique properties and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Iodo-1-methylpyridin-1-ium iodide can be synthesized through the reaction of 4-iodopyridine with methyl iodide. The reaction typically occurs in a solvent such as methanol or ethanol under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the iodine atom on the pyridine ring by the methyl group from methyl iodide, resulting in the formation of the pyridinium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Iodo-1-methylpyridin-1-ium iodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halogenating agents, reducing agents, and metal salts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, substitution reactions can yield various pyridinium derivatives, while complexation reactions can result in metal-pyridinium complexes .

Wissenschaftliche Forschungsanwendungen

4-Iodo-1-methylpyridin-1-ium iodide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Wirkmechanismus

The mechanism of action of 4-iodo-1-methylpyridin-1-ium iodide involves its interaction with molecular targets and pathways. The compound can form halogen bonds with other molecules, which can influence its reactivity and interactions. These halogen bonds play a key role in the structural transformations and properties of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Iodopyridine: A precursor in the synthesis of 4-iodo-1-methylpyridin-1-ium iodide.

    1-Methylpyridinium iodide: A related compound with similar structural features but without the iodine substitution.

Uniqueness

This compound is unique due to the presence of both the iodine atom and the methyl group on the pyridinium ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

58080-92-5

Molekularformel

C6H7I2N

Molekulargewicht

346.94 g/mol

IUPAC-Name

4-iodo-1-methylpyridin-1-ium;iodide

InChI

InChI=1S/C6H7IN.HI/c1-8-4-2-6(7)3-5-8;/h2-5H,1H3;1H/q+1;/p-1

InChI-Schlüssel

ZHNMGALXPBSTLW-UHFFFAOYSA-M

Kanonische SMILES

C[N+]1=CC=C(C=C1)I.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.